molecular formula C20H13BrN2O3S2 B12449305 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile

1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B12449305
M. Wt: 473.4 g/mol
InChI Key: ABJDDNVQJWNEDS-UHFFFAOYSA-N
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Description

1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is a complex organic compound that features a dihydropyridine core substituted with various functional groups, including a bromophenyl group, a thiophene ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions can be facilitated using reagents like N-bromosuccinimide (NBS) or iodine (I₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for 1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and thiophene moieties may play a role in binding to these targets, while the cyano group could be involved in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups and the dihydropyridine core. This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H13BrN2O3S2

Molecular Weight

473.4 g/mol

IUPAC Name

1-acetyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C20H13BrN2O3S2/c1-12(24)23-19(26)9-15(18-3-2-8-27-18)16(10-22)20(23)28-11-17(25)13-4-6-14(21)7-5-13/h2-9H,11H2,1H3

InChI Key

ABJDDNVQJWNEDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C=C(C(=C1SCC(=O)C2=CC=C(C=C2)Br)C#N)C3=CC=CS3

Origin of Product

United States

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